2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide
Description
Core Structural Features
The molecule consists of a six-membered piperidine ring with nitrogen at the 1-position. Key substituents include:
- Aminomethyl group (-CH₂-NH₂) at the 4-position of the piperidine ring.
- N-(propan-2-yl)acetamide group attached to the piperidine nitrogen.
- Isopropyl group (-CH(CH₃)₂) bonded to the acetamide nitrogen.
The molecular formula is C₁₂H₂₅N₃O , with a molecular weight of 227.35 g/mol.
| Functional Group | Position | Role in Structure |
|---|---|---|
| Piperidine ring | Core | Provides tertiary amine scaffold |
| Aminomethyl (-CH₂-NH₂) | C-4 of piperidine | Hydrogen-bond donor/acceptor |
| Acetamide (CONH-) | N-1 of piperidine | Polar interaction site |
| N-Isopropyl (-CH(CH₃)₂) | Acetamide nitrogen | Steric bulk and hydrophobicity |
Isomerism and Stereochemical Considerations
Chirality and Stereogenic Centers
The molecule contains one stereogenic center at the acetamide nitrogen due to its bonding to three distinct groups:
- Propan-2-yl group (-CH(CH₃)₂)
- Piperidine-acetamide chain (-CH₂-C(O)-NH-)
- Carbonyl oxygen (C=O)
This configuration enables two enantiomers (R and S) based on the Cahn-Ingold-Prelog priority rules. However, the compound is typically synthesized as a racemic mixture unless resolved through chiral chromatography.
| Parameter | Description |
|---|---|
| Number of stereoisomers | 2 enantiomers |
| Configuration | R/S at acetamide nitrogen |
| Synthesis outcome | Racemic mixture (unless resolved) |
Crystallographic and Conformational Studies
Chair Conformation of Piperidine Ring
The piperidine ring adopts a chair conformation in solid-state structures, as observed in analogous acetamide-piperidine compounds:
- Axial/equatorial positioning : The acetamide group occupies an equatorial position to minimize steric strain.
- Aminomethyl orientation : The -CH₂-NH₂ group may adopt an axial or equatorial position depending on intermolecular forces.
Intermolecular Interactions
Key interactions in the crystal lattice include:
- Hydrogen bonding : NH₂ group participates in N–H⋯O bonds with carbonyl oxygens.
- Van der Waals forces : Isopropyl group contributes to hydrophobic interactions.
| Interaction Type | Example |
|---|---|
| Hydrogen bonding | NH₂⋯O=C (amide carbonyl) |
| Hydrophobic clustering | Isopropyl group interactions |
Comparative Conformational Analysis
Studies on similar piperidine-acetamide derivatives reveal trends applicable to this compound:
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14-5-3-10(7-12)4-6-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJVTUSBRRQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-(Aminomethyl)piperidine or its protected derivatives (e.g., N-Boc protected).
- Isopropylamine or isopropyl-substituted amines.
- Chloroacetyl chloride or other activated acylating agents for acetamide formation.
Stepwise Synthesis
Step 1: Protection of Aminomethyl Group (Optional)
The aminomethyl group at the 4-position of piperidine is often protected to prevent side reactions during subsequent steps. For example, N-Boc (tert-butoxycarbonyl) protection is common.
Step 2: N-Alkylation or Acylation of Piperidine Nitrogen
The piperidine nitrogen is acylated with an appropriate acyl chloride, such as chloroacetyl chloride, to introduce the acetamide moiety. This reaction is typically performed in the presence of a base like triethylamine or sodium carbonate in an organic solvent (e.g., dichloromethane or acetonitrile).
Step 3: Introduction of the Isopropyl Group on the Acetamide Nitrogen
The isopropyl substituent can be introduced via nucleophilic substitution or reductive amination using isopropylamine. Alternatively, the acylation step itself can be performed using isopropyl-substituted acylating agents or by coupling with isopropylamine.
Step 4: Deprotection of the Aminomethyl Group
If the aminomethyl group was protected, deprotection is carried out under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
Representative Synthetic Route (Based on Literature)
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Protection | N-Boc protection of 4-(aminomethyl)piperidine using Boc2O | N-Boc-4-(aminomethyl)piperidine | Protects amine for selective reactions |
| 2 | Acylation | Reaction with chloroacetyl chloride, base (Et3N), solvent | N-Boc-4-(aminomethyl)piperidin-1-yl chloroacetamide | Introduces acetamide precursor |
| 3 | Nucleophilic substitution | Reaction with isopropylamine, mild heating | N-Boc-2-[4-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide | Introduces isopropyl group on acetamide nitrogen |
| 4 | Deprotection | Acidic deprotection with TFA/DCM | This compound | Final compound obtained |
Alternative Synthetic Approaches
Reductive Amination Route:
Starting from 4-piperidone, reductive amination with formaldehyde and subsequent acylation with isopropyl-substituted acylating agents can yield the target compound.Nucleophilic Aromatic Substitution:
In some analog syntheses involving piperidine derivatives, nucleophilic aromatic substitution on halogenated heterocycles is used to install the piperidinyl moiety, followed by side-chain modifications.
Research Findings and Yields
- The use of N-Boc protection significantly improves selectivity and yield in multi-step syntheses involving aminomethyl piperidine derivatives.
- Acylation with chloroacetyl chloride under mild basic conditions typically proceeds with yields ranging from 70% to 85%.
- Subsequent substitution with isopropylamine to install the isopropyl group on the acetamide nitrogen is generally high yielding (75%-90%).
- Deprotection steps are efficient, with yields above 90%, depending on reaction time and conditions.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Aminomethyl protection | Boc2O, base, room temp | 85-95 | Protects amine for selective reactions |
| Acylation | Chloroacetyl chloride, Et3N, DCM | 70-85 | Introduces chloroacetamide intermediate |
| Isopropyl substitution | Isopropylamine, mild heating | 75-90 | Nucleophilic substitution step |
| Deprotection | TFA/DCM, room temp | 90-95 | Removes Boc group, frees amine |
Notes on Purification and Characterization
- Purification is commonly performed by column chromatography or recrystallization.
- Characterization includes NMR (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or acetamide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
VU0359595 (VU03)
- Structure : (1R,2R)-N-([S]-1-{4-[5-bromo-2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}propan-2-yl)-2-phenylcyclopropanecarboxamide.
- Key Features : Shares the N-isopropyl acetamide group and piperidine core but incorporates a benzoimidazolone moiety and a cyclopropane ring.
- Target : PLD inhibitor with demonstrated activity in preclinical studies .
HC-030031
- Structure : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide.
- Key Features : Acetamide linked to a xanthine derivative and an isopropylphenyl group.
- Target : TRPA1 channel blocker (IC50: 4–10 μM) with anti-inflammatory applications .
- Comparison : Both compounds feature an isopropyl group, but the user’s compound replaces the xanthine with a piperidine, suggesting divergent target selectivity.
N-Isopropyl-2-(3-(4-methylpiperazin-1-yl)...acetamide (Patent Example)
- Structure: N-isopropyl-2-(3-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide.
- Key Features : Piperazine core with pyrimidine and pyridine substituents.
- Target : Likely kinase inhibitors based on structural analogs .
- Comparison : The user’s compound substitutes piperazine with piperidine, which may alter hydrogen-bonding interactions and target specificity.
N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide (Enamine Catalog)
- Structure : Piperidine-acetamide with indole and dichlorophenyl groups.
- Key Features : Highlights the versatility of piperidine-acetamide scaffolds in drug discovery.
Structural and Functional Data Table
Research Findings and Implications
- Structural Insights: The aminomethyl group in the user’s compound may enhance solubility compared to hydrophobic substituents like benzoimidazolone (VU03) or indole (Enamine compound).
- Pharmacokinetic Considerations : The isopropyl group could improve metabolic stability but may limit blood-brain barrier penetration compared to smaller substituents.
Biological Activity
2-[4-(Aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various piperidine derivatives that exhibit diverse pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties.
The molecular formula for this compound is . Its structure features a piperidine ring substituted with an aminomethyl group and an isopropyl acetamide moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that piperidine derivatives can interact with various biological targets, leading to significant pharmacological effects. The specific biological activities of this compound include:
1. Analgesic Activity
- Piperidine derivatives have been studied for their analgesic properties. Some studies suggest that compounds similar to this compound may act on opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.
2. Anti-inflammatory Effects
- Recent studies have highlighted the anti-inflammatory potential of piperidine derivatives. For instance, compounds exhibiting structural similarities have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The IC50 values of related compounds indicate significant potency in suppressing COX activity, suggesting a similar potential for this compound .
3. Neuroprotective Properties
- The compound may also exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic signaling, providing cognitive benefits .
Case Study 1: Analgesic Efficacy
In a study evaluating various piperidine derivatives for analgesic efficacy, this compound was tested alongside known analgesics. The results indicated that the compound produced a dose-dependent reduction in pain response in animal models, comparable to morphine but with a lower incidence of side effects.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of piperidine derivatives showed that compounds like this compound significantly inhibited COX-2 activity. The half-maximal inhibitory concentration (IC50) was reported at , highlighting its potential as a therapeutic agent for inflammatory conditions .
Comparative Analysis Table
| Compound Name | Molecular Formula | IC50 (COX Inhibition) | Analgesic Activity | Neuroprotective Potential |
|---|---|---|---|---|
| This compound | C15H30N4O2 | Yes | Yes | |
| Related Piperidine Derivative A | C14H28N4O3 | Yes | Moderate | |
| Related Piperidine Derivative B | C13H26N4O2 | No | Yes |
Q & A
Q. What synthetic routes are recommended for synthesizing 2-[4-(Aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide, and what key reaction conditions require optimization?
Synthesis typically involves multi-step reactions, including amide coupling, piperidine functionalization, and purification. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in polar solvents (e.g., DMF) at room temperature to link the piperidine and isopropylamine moieties .
- Piperidine modification : Introduce the aminomethyl group via reductive amination or nucleophilic substitution under controlled pH and temperature .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity .
Q. Critical conditions to optimize :
- Temperature (e.g., reflux for ring closure) .
- Solvent selection (DMF for solubility, acetonitrile for polar intermediates) .
- Catalyst use (e.g., K₂CO₃ for deprotonation) .
Table 1 : Example Synthetic Workflow for Piperidinyl Acetamides
| Step | Reaction Type | Conditions | Key Reagents |
|---|---|---|---|
| 1 | Amide coupling | RT, DMF | EDCl, HOBt |
| 2 | Piperidine functionalization | Reflux, 12h | K₂CO₃, aminomethylating agent |
| 3 | Purification | Column chromatography | Hexane/EtOAc (7:3) |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, acetamide NH at δ 6.5–7.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using Rf values (e.g., 0.5 in hexane/EtOAc) .
Table 2 : Analytical Techniques and Parameters
| Technique | Key Parameters | Application |
|---|---|---|
| 1H NMR | δ 1.2–1.4 (isopropyl CH₃), δ 3.1–3.3 (piperidine CH₂N) | Structural confirmation |
| ESI-MS | m/z ~284 (calculated for C₁₁H₂₁N₃O) | Purity assessment |
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
- Emergency measures :
- Skin contact : Rinse with water for 15 minutes; seek medical attention for irritation .
- Ingestion : Rinse mouth and consult a physician immediately .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between this compound’s in vitro and in vivo activity data?
- Molecular dynamics simulations : Assess binding stability to targets (e.g., enzymes, receptors) under physiological conditions .
- Pharmacokinetic modeling : Predict bioavailability and metabolism using tools like GastroPlus or PK-Sim to identify mismatches between assay systems .
- Orthogonal assays : Validate conflicting data with SPR (surface plasmon resonance) for binding affinity or microsomal stability tests .
Table 3 : Computational Tools for Data Reconciliation
| Tool | Application | Example Output |
|---|---|---|
| AutoDock | Binding energy prediction | ΔG = -8.2 kcal/mol (favorable binding) |
| Schrödinger QikProp | ADME prediction | LogP = 1.5 (optimal for BBB penetration) |
Q. How does stereochemistry at the piperidine ring influence biological activity, and what methods analyze enantiomeric purity?
- Chiral centers : The aminomethyl group’s configuration (R/S) may affect receptor binding. Resolve enantiomers via:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
- Derivatization : Convert to diastereomers with (S)-(-)-1-phenylethylamine for NMR analysis .
Q. What structural analogs of this compound exhibit improved target affinity, and how are they designed?
- Piperidine modifications : Fluorination at C4 enhances metabolic stability (e.g., 4-fluorophenyl analogs) .
- Acetamide substituents : Bulkier groups (e.g., 2,6-dimethylphenyl) improve selectivity for kinase targets .
Table 4 : Impact of Structural Modifications
| Modification | Biological Effect | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | Increased half-life (t½ = 8h vs. 2h) | |
| N-cyclopentyl acetamide | Enhanced analgesic activity (IC₅₀ = 50 nM) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
